molecular formula C12H7F3O B3059806 4-(2,5-Difluorophenyl)-2-fluorophenol CAS No. 1261995-92-9

4-(2,5-Difluorophenyl)-2-fluorophenol

Cat. No.: B3059806
CAS No.: 1261995-92-9
M. Wt: 224.18
InChI Key: DJGPWEIORWRIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2,5-Difluorophenyl)-2-fluorophenol” is a fluorinated compound, which means it contains fluorine atoms. Fluorinated compounds are often used in the pharmaceutical and chemical industries due to their unique properties .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a phenol group (an aromatic ring with a hydroxyl group) and fluorine atoms attached to the carbon atoms in the aromatic ring .


Chemical Reactions Analysis

Fluorinated compounds are known to participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

Fluorinated compounds often have unique physical and chemical properties, such as high thermal stability and chemical resistance .

Scientific Research Applications

Radiosynthesis Precursor

4-[¹⁸F]Fluorophenol, a derivative of 4-(2,5-Difluorophenyl)-2-fluorophenol, is used as an intermediate compound for synthesizing more complex molecules with a 4-[¹⁸F]fluorophenoxy moiety. It's produced effectively using Bis(4-benzyloxyphenyl)iodonium salts as precursors in radiosynthesis (Helfer et al., 2013).

Biotransformation in Bacteria

Rhodococcus opacus 1cp, a bacterium, transforms monofluorophenols into fluorocatechol and trihydroxyfluorobenzene derivatives, revealing the role of fluoropyrogallols as intermediates in monofluorophenols' biotransformation (Finkelstein et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-fluorophenol and 2,6-difluorophenol, has been analyzed using electron diffraction in gas phase, indicating potential weak intramolecular hydrogen bonds (Vajda & Hargittai, 1993).

Fluorescent Probe Development

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue, synthesized from related compounds, serve as fluorescent probes for sensing magnesium and zinc cations and are sensitive to pH changes (Tanaka et al., 2001).

Chemical Synthesis

This compound and its derivatives play a role in various chemical synthesis processes, including the synthesis of no-carrier-added 4-[18F]Fluorophenol (Ross et al., 2011) and the preparation of novel thiourea derivatives with potential antibacterial properties (Limban et al., 2011).

Environmental Studies

It's utilized in environmental studies, such as investigating the metabolism of monofluorophenols in bacteria like Pseudonocardia benzenivorans, which transforms them into metabolites like fluorocatechols (Kim et al., 2010).

Photovoltaic Research

Enzymatically synthesized polyfluorophenols, including poly(4-fluoro-2-methoxyphenol), have been explored as potential photoconductive materials, relevant for photoelectronic devices (Zaragoza-Gasca et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For example, some fluorinated compounds are used as pharmaceuticals and their mechanism of action involves interacting with biological targets .

Safety and Hazards

Like all chemicals, fluorinated compounds should be handled with care. They can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Fluorinated compounds are a topic of ongoing research due to their unique properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

4-(2,5-difluorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-8-2-3-10(14)9(6-8)7-1-4-12(16)11(15)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGPWEIORWRIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684235
Record name 2',3,5'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-92-9
Record name 2',3,5'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Difluorophenyl)-2-fluorophenol
Reactant of Route 2
Reactant of Route 2
4-(2,5-Difluorophenyl)-2-fluorophenol
Reactant of Route 3
Reactant of Route 3
4-(2,5-Difluorophenyl)-2-fluorophenol
Reactant of Route 4
Reactant of Route 4
4-(2,5-Difluorophenyl)-2-fluorophenol
Reactant of Route 5
Reactant of Route 5
4-(2,5-Difluorophenyl)-2-fluorophenol
Reactant of Route 6
Reactant of Route 6
4-(2,5-Difluorophenyl)-2-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.